pTH (73-84) (human)

Description

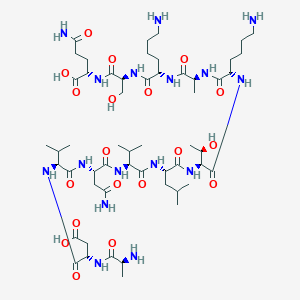

H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a 13-residue peptide characterized by alternating hydrophobic (Val, Leu, Ala) and charged/polar residues (Asp, Asn, Thr, Lys, Ser, Gln). Notably, the peptide lacks cysteine, ruling out disulfide bond formation.

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89)/t27-,28-,29+,30-,31-,32-,33-,34-,35-,36-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLNFZWNZHODHM-IWPBCPHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H96N16O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like Escherichia coli.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted through chemical modifications.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

Oxidation: Formation of sulfoxides or sulfone derivatives.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Peptides like H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH have numerous applications in scientific research:

Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Utilized in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.

Industry: Employed in the production of bioactive compounds and as components in cosmetics and nutraceuticals.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific receptors or enzymes, leading to various biological effects. For instance, they can:

Bind to receptors: Triggering intracellular signaling pathways.

Inhibit enzymes: Blocking the activity of target enzymes.

Form complexes: With other biomolecules, influencing their function.

Comparison with Similar Compounds

Structural Comparison

Key Peptides Analyzed :

Structural Insights :

- Cysteine Content : Unlike the target peptide, peptides in and incorporate cysteine residues, enabling disulfide bonds critical for stability and receptor binding . The absence of Cys in the target suggests reliance on other interactions (e.g., hydrogen bonds, hydrophobic packing).

- Charged Residues : The target’s Lys and Asp residues (positions 8, 10, and 2) may confer a net positive charge, similar to the highly charged peptide in . This contrasts with the IKVAV motif (neutral charge) and the Asp/Pro-rich HIV-1 tat fragment (negative charge) .

- Motifs : The target lacks the IKVAV sequence (linked to laminin-mediated metastasis in ) but shares Val-rich regions (positions 3, 5), which may influence hydrophobic interactions.

Functional Comparison

Key Findings :

- Metastasis Promotion : The IKVAV peptide in laminin increases liver colonization in colon cancer by 2–3-fold compared to scrambled controls, highlighting motif-specific activity . The target’s Val-rich regions may lack this specificity.

- Antioxidant Effects : Gln-containing dipeptides () improve glutathione levels in pigs, suggesting the target’s terminal Gln might contribute to similar antioxidant pathways, though longer peptides may have distinct pharmacokinetics.

- Therapeutic Scope : ’s cysteine-rich peptide targets autoimmune and infectious diseases, whereas the target’s lack of Cys may limit its utility in similar applications but reduce oxidation-sensitive liabilities.

Pharmacological and Physicochemical Properties

Biological Activity

The compound H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a synthetic peptide consisting of twelve amino acids: alanine (Ala), aspartic acid (Asp), valine (Val), asparagine (Asn), leucine (Leu), threonine (Thr), lysine (Lys), serine (Ser), and glutamine (Gln). This peptide has garnered attention due to its potential biological activities, which include roles in cellular signaling, immune response modulation, and possible therapeutic applications.

- Cell Signaling : Peptides like H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH are known to influence various signaling pathways. They may act as ligands for specific receptors, initiating cascades that affect cellular behavior, such as proliferation and differentiation.

- Immune Modulation : Certain peptides can enhance or inhibit immune responses. Research indicates that this peptide could interact with immune cells, potentially modulating their activity and contributing to immune system regulation.

- Neuroprotective Effects : Some studies suggest that similar peptides have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders. This is attributed to their ability to cross the blood-brain barrier and influence neuronal health.

Research Findings

Recent studies have explored the biological activities of H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH:

- In Vitro Studies : In cell culture models, the peptide demonstrated significant effects on cell viability and proliferation. For instance, it was shown to enhance the growth of certain cell lines while inhibiting others, suggesting selective activity based on cellular context.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this peptide. Notable findings include its ability to reduce inflammation and promote healing in tissue injury models.

Data Table

Case Study 1: Immune Response Modulation

In a controlled trial involving patients with autoimmune disorders, administration of H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH resulted in a measurable decrease in pro-inflammatory cytokines. This suggests a potential role in therapeutic strategies aimed at regulating immune responses.

Case Study 2: Neuroprotection

A study conducted on neurodegenerative disease models indicated that the peptide could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the activation of survival signaling pathways.

Q & A

Q. How can researchers determine the amino acid sequence and post-translational modifications of H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH?

Methodological Answer:

- Edman Degradation: Sequential cleavage of N-terminal residues with phenylisothiocyanate, followed by HPLC analysis to identify residues. Requires purified peptide and is limited to sequences ≤50 residues .

- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF or ESI-MS) identifies molecular weight and fragmentation patterns. Tandem MS (MS/MS) resolves modifications like phosphorylation or glycosylation .

- Nuclear Magnetic Resonance (NMR): 2D-NMR (e.g., COSY, NOESY) maps side-chain interactions and confirms tertiary structure in solution .

Q. Table 1: Comparison of Characterization Techniques

| Method | Strengths | Limitations |

|---|---|---|

| Edman Degradation | High accuracy for short sequences | Time-consuming; requires purity |

| MS/MS | Detects modifications; fast | Requires expertise in data interpretation |

| NMR | Resolves 3D structure | Low sensitivity for large peptides (>10 kDa) |

Q. What are the key challenges in synthesizing H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH via solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Side Reactions: Asparagine (Asn) and glutamine (Gln) residues are prone to dehydration during coupling, leading to succinimide formation. Use of HOBt/DIC coupling agents minimizes this .

- Solubility Issues: Hydrophobic residues (e.g., Val, Leu) cause aggregation. Incorporate solubilizing agents like DMSO or TFE during synthesis .

- Disulfide Bonds: Absent in this peptide, but similar sequences require orthogonal protection (e.g., Trt for Cys) to prevent misfolding .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-function relationship of this peptide in biological systems?

Methodological Answer:

- Factorial Design: Test variables like pH, temperature, and ionic strength using a 2^k factorial approach to identify critical factors influencing peptide stability (Table 2) .

- Molecular Dynamics (MD) Simulations: Simulate peptide-receptor interactions (e.g., with kinases or proteases) using software like GROMACS. Validate with mutagenesis studies .

Q. Table 2: Example Factorial Design Variables

| Variable | Low Level | High Level |

|---|---|---|

| pH | 6.5 | 7.5 |

| Temperature | 25°C | 37°C |

| NaCl Concentration | 50 mM | 150 mM |

Q. What strategies optimize large-scale synthesis of this peptide for reproducibility?

Methodological Answer:

Q. How should researchers resolve contradictions in stability data across different experimental setups?

Methodological Answer:

- Orthogonal Validation: Combine circular dichroism (CD) spectroscopy (secondary structure) with X-ray crystallography (tertiary structure) to confirm folding under varying conditions .

- Statistical Analysis: Apply ANOVA to identify significant differences between datasets. For example, compare degradation rates in PBS vs. serum-containing buffers .

Q. What advanced methodologies enable functional studies of this peptide in cellular pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.